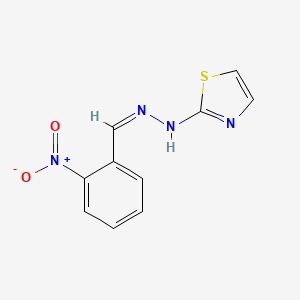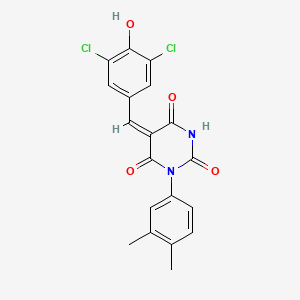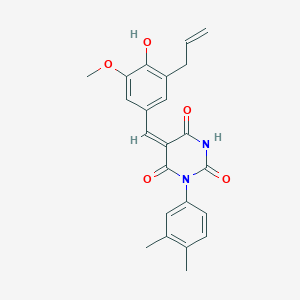
2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone (NBTH) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBTH is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 210-212°C. It has been found to possess a range of biological activities, including antimicrobial, antitumor, and antioxidant properties.
科学的研究の応用
2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to exhibit potent antimicrobial and antitumor activities. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Moreover, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to induce apoptosis and inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy.
In agriculture, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been investigated for its potential use as a plant growth regulator and pesticide. It has been found to enhance the growth of various crops, such as wheat, rice, and soybean, and to protect them from pests and diseases. Furthermore, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been shown to improve the quality and yield of fruits and vegetables, making it a potential candidate for agricultural applications.
In industry, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been used as a dye intermediate and a corrosion inhibitor. It has been found to exhibit excellent color fastness and lightfastness properties, making it a suitable candidate for textile dyeing. Moreover, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to inhibit the corrosion of metals, such as iron and steel, making it a potential candidate for industrial applications.
作用機序
The mechanism of action of 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone is not fully understood, but it is believed to involve multiple pathways. 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to interact with various cellular targets, including DNA, proteins, and enzymes. It has been shown to inhibit the activity of enzymes involved in cell proliferation and metabolism, such as topoisomerase and glucose-6-phosphate dehydrogenase. Moreover, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to induce oxidative stress and DNA damage, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to exhibit a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone can inhibit the growth of various bacterial and fungal strains, induce apoptosis and cell cycle arrest in cancer cells, and protect cells from oxidative stress. In vivo studies have shown that 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone can reduce the growth of tumors and improve the survival rate of animals with cancer. Moreover, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has been found to enhance the antioxidant capacity and reduce the inflammation in animals.
実験室実験の利点と制限
2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has several advantages for lab experiments, including its low toxicity, high stability, and easy synthesis. Moreover, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone can be easily modified to improve its biological activity and specificity. However, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone also has some limitations, such as its low solubility in water and its potential for non-specific binding to proteins and enzymes. Therefore, careful optimization of the experimental conditions is required to ensure the accuracy and reproducibility of the results.
将来の方向性
There are several future directions for the research on 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone. First, further studies are needed to elucidate the mechanism of action of 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone and to identify its cellular targets. Second, more in vivo studies are needed to evaluate the efficacy and safety of 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone in animal models and to identify the optimal dosage and administration route. Third, more studies are needed to explore the potential applications of 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone in agriculture and industry, such as its use as a plant growth regulator and a corrosion inhibitor. Fourth, more studies are needed to optimize the synthesis method of 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone and to develop new derivatives with improved biological activity and specificity. Overall, 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone has significant potential for various applications and warrants further investigation.
合成法
2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone can be synthesized by reacting 2-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid and ethanol. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently cyclized to form 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone. The yield of 2-nitrobenzaldehyde 1,3-thiazol-2-ylhydrazone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent ratio.
特性
IUPAC Name |
N-[(Z)-(2-nitrophenyl)methylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S/c15-14(16)9-4-2-1-3-8(9)7-12-13-10-11-5-6-17-10/h1-7H,(H,11,13)/b12-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBDDCZJHGZECJ-GHXNOFRVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N\NC2=NC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-bromophenyl)methanesulfonamide](/img/structure/B5908373.png)
![N-[2-(benzyloxy)-5-chlorobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908378.png)
![N-{3-[2-(4-cyclohexylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908382.png)

![3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide](/img/structure/B5908393.png)

![N-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5908413.png)
![N-{2-[(4-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5908415.png)
![6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5908421.png)
![3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908426.png)

![2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908438.png)

![N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B5908457.png)